N-benzyl-1-(1H-imidazol-2-yl)ethanamine
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Overview
Description
N-benzyl-1-(1H-imidazol-2-yl)ethanamine: is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-1-(1H-imidazol-2-yl)ethanamine typically involves the reaction of benzylamine with 2-bromoacetophenone followed by cyclization with ammonium acetate. The reaction conditions often include the use of solvents like ethanol or methanol and heating under reflux .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-benzyl-1-(1H-imidazol-2-yl)ethanamine can undergo oxidation reactions to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the imidazole ring to more saturated heterocycles.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring .
Scientific Research Applications
Chemistry: N-benzyl-1-(1H-imidazol-2-yl)ethanamine is used as a building block in organic synthesis. It is employed in the synthesis of more complex molecules and as a ligand in coordination chemistry .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes that are involved in disease pathways .
Medicine: The compound is being investigated for its potential therapeutic applications. It has shown activity against certain types of cancer cells and is being explored as a potential anticancer agent .
Industry: In the industrial sector, this compound is used in the production of polymers and other advanced materials. Its unique chemical properties make it suitable for use in various industrial applications .
Mechanism of Action
The mechanism of action of N-benzyl-1-(1H-imidazol-2-yl)ethanamine involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting the biochemical pathways in which these enzymes are involved. The compound’s imidazole ring plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
- 1-Benzyl-1H-imidazol-2-yl)methanol
- 1-Ethyl-1H-imidazol-2-yl)methanol
- 1-Methyl-1H-imidazol-2-yl) (phenyl)methanol
- 1-Cyclohexyl-1H-imidazol-5-yl)methanol
Uniqueness: N-benzyl-1-(1H-imidazol-2-yl)ethanamine is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its benzyl group provides additional stability and enhances its binding affinity compared to other similar compounds .
Properties
Molecular Formula |
C12H15N3 |
---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
N-benzyl-1-(1H-imidazol-2-yl)ethanamine |
InChI |
InChI=1S/C12H15N3/c1-10(12-13-7-8-14-12)15-9-11-5-3-2-4-6-11/h2-8,10,15H,9H2,1H3,(H,13,14) |
InChI Key |
WZKUWQXJNOPQCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CN1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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